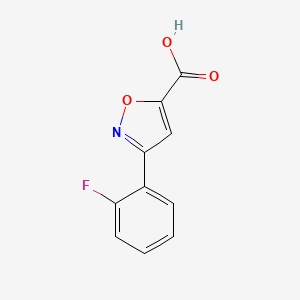

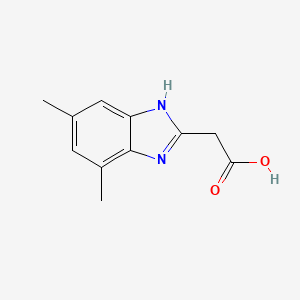

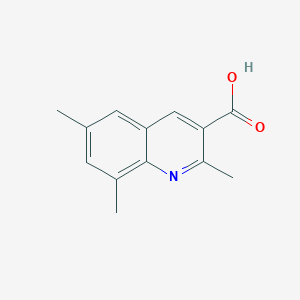

![molecular formula C10H14N2O4 B1307078 (2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid CAS No. 834-45-7](/img/structure/B1307078.png)

(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid

Übersicht

Beschreibung

The compound (2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid is a chemically synthesized molecule that appears to be related to spirocyclic compounds, which are characterized by their spiro-connected cyclic structures. These types of compounds are of interest in medicinal chemistry due to their complex structures and potential biological activities.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been demonstrated through multicomponent reactions involving diazoamides. For instance, the intermolecular generation of carbonyl ylides catalyzed by dirhodium(II) tetraacetate from 3-diazoindol-2-ones, in the presence of various aldehydes, leads to the formation of spirofurooxindoles . This process is diastereoselective and has been extended to bis-cyclic diazoamides, resulting in complex polycycles . Additionally, the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles from (2,4-dioxocyclohex-1-yl)acetic acid derivatives involves allylation, protection of carbonyl groups, oxidation, amide formation, and cyclization .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be complex, with multiple chiral centers and carbon-oxygen bonds. The stereochemistry of such compounds can be confirmed through single-crystal X-ray analysis, as demonstrated for spirofurooxindoles . The spirocyclic framework of related compounds, such as 6-oxa-2-azaspiro[4.5]decane, is formed through a spirocyclization process involving cyclic diazo compounds and tetrahydrofuran .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. The formation of oxonium ylides from cyclic α-diazocarbonyl compounds, followed by Stevens type rearrangement, leads to the formation of spirocyclic scaffolds . These reactions can compete with C-H insertion processes, which result in different but also medicinally relevant compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid are not detailed in the provided papers, related spirocyclic compounds typically exhibit unique properties due to their rigid structures and the presence of multiple functional groups. These properties can include solubility, melting points, and reactivity, which are important for their potential applications in medicinal chemistry and synthesis of complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Toxicology and Environmental Impact

Research on 2,4-dichlorophenoxyacetic acid (a related compound due to its structural and functional relevance in scientific discussions) shows significant interest in its toxicology and environmental impact. Studies highlight its widespread use in agriculture, leading to potential environmental contamination. Trends focus on the assessment of exposure in human or other vertebrate bioindicators and pesticide degradation studies. The importance of understanding its toxicological profile, especially in terms of neurotoxicity, resistance, and effects on non-target species, is emphasized for future research efforts (Zuanazzi, Ghisi, & Oliveira, 2020).

Wastewater Treatment and Environmental Remediation

Peracetic acid, sharing a functional relationship with acetic acid derivatives in terms of chemical properties and applications, demonstrates broad-spectrum antimicrobial activity, making it a candidate for wastewater disinfection. This reflects the potential of acetic acid derivatives in environmental remediation, highlighting their effectiveness even in the presence of heterogeneous organic matter and their advantage of leaving no toxic residues (Kitis, 2004).

Industrial Applications and Separation Processes

The separation of water-acetic acid mixtures through pervaporation, a membrane process, illustrates the industrial relevance of acetic acid derivatives. This method offers an economical and environmentally friendly alternative to traditional distillation, underlining the industrial importance of acetic acid recycling and its separation from aqueous streams (Aminabhavi & Toti, 2003).

Biotechnological and Medical Research

The role of acetic acid in inducing yeast cell death provides insights into molecular biology and biotechnology, revealing its impact on cellular functions and potential applications in developing robust yeast strains for industrial purposes. This research underscores the biotechnological and medical importance of understanding acetic acid's cellular mechanisms (Chaves, Rego, Martins, Santos-Pereira, Sousa, & Côrte-Real, 2021).

Wirkmechanismus

Mode of Action

The mode of action of (2,4-Dioxo-1,3-diaza-spiro[4Compounds with similar structures have been shown to interact with their targets through a variety of mechanisms, including covalent binding, allosteric modulation, and competitive inhibition .

Biochemical Pathways

The biochemical pathways affected by (2,4-Dioxo-1,3-diaza-spiro[4Given the compound’s structure, it may potentially interact with pathways involving similar diaza-spiro compounds

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2,4-Dioxo-1,3-diaza-spiro[4The compound’s molecular weight (316.36) suggests it may have favorable absorption and distribution properties . .

Result of Action

The molecular and cellular effects of (2,4-Dioxo-1,3-diaza-spiro[4It is possible that the compound could have anti-cancer properties, as some compounds with similar structures have shown such effects . .

Eigenschaften

IUPAC Name |

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c13-7(14)6-12-8(15)10(11-9(12)16)4-2-1-3-5-10/h1-6H2,(H,11,16)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXTWPOZGXKGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390318 | |

| Record name | (2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid | |

CAS RN |

834-45-7 | |

| Record name | (2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

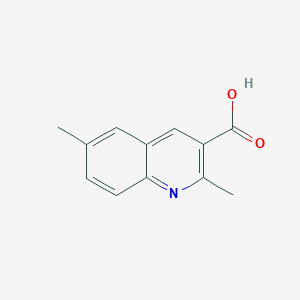

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)

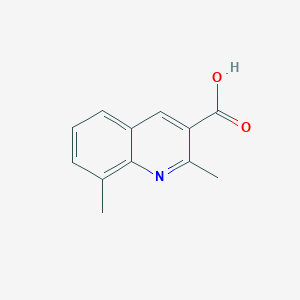

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)

![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)